molecular formula C20H17N5O11 B12563131 2-Aminobenzoic acid;2,4,6-trinitrophenol CAS No. 189894-82-4

2-Aminobenzoic acid;2,4,6-trinitrophenol

Cat. No.: B12563131
CAS No.: 189894-82-4
M. Wt: 503.4 g/mol
InChI Key: QUUTVLGSQWYCBJ-UHFFFAOYSA-N
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Description

2-Aminobenzoic acid: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt is a white or yellow solid with a sweetish taste and is used in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the large-scale application of the Hofmann rearrangement or other efficient synthetic routes to produce 2-aminobenzoic acid in high yields.

Synthetic Routes and Reaction Conditions:

    Nitration of Phenol: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows the same nitration process but on a larger scale, with careful control of reaction conditions to ensure safety and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aminobenzoic acid can undergo oxidation reactions to form various products.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It participates in substitution reactions, particularly electrophilic substitution due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Typically involve halogens or other electrophiles.

Major Products:

  • Oxidation can yield quinones or other oxidized derivatives.
  • Reduction produces primary amines.
  • Substitution reactions yield various substituted aromatic compounds.

Types of Reactions:

    Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenols.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro groups.

Common Reagents and Conditions:

    Reducing Agents: Iron and hydrochloric acid, tin and hydrochloric acid.

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.

Major Products:

  • Reduction yields aminophenols.
  • Substitution reactions produce various substituted phenols.

Mechanism of Action

2-Aminobenzoic Acid

The mechanism of action of 2-aminobenzoic acid involves its role as a precursor in the biosynthesis of tryptophan. It interacts with enzymes such as anthranilate synthase to facilitate the production of tryptophan .

2,4,6-Trinitrophenol

2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which make it a powerful explosive. The nitro groups undergo rapid decomposition upon ignition, releasing a large amount of energy .

Comparison with Similar Compounds

2-Aminobenzoic Acid

Similar compounds include:

    Benzoic Acid: Lacks the amino group, making it less reactive in substitution reactions.

    4-Aminobenzoic Acid: The amino group is in the para position, affecting its reactivity and applications.

2,4,6-Trinitrophenol

    2,4-Dinitrophenol: Contains two nitro groups, making it less explosive than 2,4,6-trinitrophenol.

    Trinitrotoluene (TNT): Another powerful explosive, but with different applications and properties.

Properties

CAS No.

189894-82-4

Molecular Formula

C20H17N5O11

Molecular Weight

503.4 g/mol

IUPAC Name

2-aminobenzoic acid;2,4,6-trinitrophenol

InChI

InChI=1S/2C7H7NO2.C6H3N3O7/c2*8-6-4-2-1-3-5(6)7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2,(H,9,10);1-2,10H

InChI Key

QUUTVLGSQWYCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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